Oleanonic acid
Overview
Description
Oleanonic acid is a natural product found in Gibbaria ilicifolia, Uncaria sinensis, and other organisms with data available.
Mechanism of Action
It has been shown to have protective effects in various diseases . This article will explore the mechanism of action of OA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
OA has been found to target several key proteins and pathways in the body. It has been shown to have protective effects in kidney disease , and it has been suggested to be effective against dyslipidemia, diabetes, and metabolic syndrome . It also exhibits anti-cancer cell proliferation, induces tumor cell apoptosis, induces autophagy, regulates cell cycle regulatory proteins, inhibits vascular endothelial growth, anti-angiogenesis, and inhibits tumor cell migration and invasion .
Mode of Action
OA interacts with its targets in a complex manner. It enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications . It also suppresses hepatic glucose production, probably by modulating the IRS/PI3K/Akt/FoxO1 signaling pathway . Furthermore, it mitigates oxidative stress through regulating MAPK pathways .
Biochemical Pathways
OA affects several biochemical pathways. It has been found to enhance insulin sensitivity and glucose uptake . It also plays a key role in the PPAR signaling pathway, which is involved in OA’s anti-obesity process . Moreover, it interferes in several stages of the development of different types of cancer .
Pharmacokinetics
The pharmacokinetics of OA is an important aspect of its bioavailability. Due to its hydrophobic nature, oa is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties . More comprehensive studies on its pharmacokinetics are still needed .
Result of Action
The molecular and cellular effects of OA’s action are diverse. It has been shown to reduce the risk of pathological liver damage, ultimately alleviating liver dysregulation and restoring overall liver function . It also has anti-inflammatory, antioxidant, antiviral, anti-diabetic, and anticancer effects .
Action Environment
The action, efficacy, and stability of OA can be influenced by environmental factors. For instance, OA was found to be oxidized to oleanonic acid in the natural environment of Sunderban mangrove forest
Biochemical Analysis
Biochemical Properties
Oleanonic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of biological activities with therapeutic potential through complex and multifactorial mechanisms . For instance, it has been suggested that this compound might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In human bladder cancer cells, treatment with this compound subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 signaling . These pathways are crucial to cell growth, proliferation, and survival .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been suggested that this compound induces overexpression of miR-122, a protein which has been found to be an important tumor suppressor in some types of cancer .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been found that altered bile acid, amino acid, and energy metabolism might be at least partly responsible for this compound-induced hepatotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on atherosclerosis in different animal models, it was found that this compound retarded the development of atherosclerosis by influencing serum lipid levels, lipid accumulation in the liver, and intimal thickening of the artery .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found that this compound might result in increased mRNA expression of bile acid efflux transporters MRP2, MRP3, and MRP4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, it has been found that this compound is highly soluble in solvents with Hildebrand solubility parameter in the range of 10–12 .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function have been studied. For instance, it has been found that this compound induces c-Jun activation and its nuclear translocation, which precisely overlaps at wound-edge cells .
Biological Activity
Oleanonic acid, a pentacyclic triterpenoid closely related to oleanolic acid, has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.
Overview of this compound
This compound is primarily derived from various plant sources and exhibits a range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective effects. Its structural characteristics enable it to interact with multiple biological targets, making it a compound of interest for pharmacological research.
Biological Activities
1. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer effects of this compound. A systematic review demonstrated that this compound significantly inhibits tumor growth in various animal models. The meta-analysis included 12 studies focusing on different cancer types, such as colorectal, cervical, and breast cancer. The results indicated that this compound reduced tumor weight and exhibited dose-dependent effects (ranging from 2 to 150 mg/kg) when administered via different routes (oral, intraperitoneal) over periods of 10 to 30 days .
Cancer Type | Number of Studies | Dosage Range (mg/kg) | Route of Administration |
---|---|---|---|
Colorectal | 4 | 2-150 | Oral, Intraperitoneal |
Cervical | 2 | 2-150 | Oral, Intraperitoneal |
Breast | 1 | 2-150 | Oral |
Lung | 1 | 2-150 | Intraperitoneal |
2. Anti-Diabetic Effects
This compound has shown promise in managing diabetes and metabolic syndrome. Research indicates that it enhances insulin sensitivity and protects pancreatic β-cells from damage. This protective effect is crucial for preventing complications associated with diabetes . In diabetic models, this compound demonstrated significant improvements in glycemic control and lipid profiles.
3. Anti-Inflammatory Activity
The compound exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β in various cell models . In vivo studies have confirmed its effectiveness in reducing edema and inflammatory responses in animal models subjected to carrageenan-induced paw edema .
4. Hepatoprotective Effects
Clinical trials have indicated that this compound can ameliorate liver disorders, including hepatitis. Patients treated with this compound showed improvements in liver function tests and a reduction in symptoms associated with liver disease .
The biological activities of this compound are mediated through several mechanisms:
- Cell Signaling Pathways : this compound activates key signaling pathways involved in cell survival and apoptosis regulation. For instance, it enhances the phosphorylation of CREB and ERK1/2 proteins, which are critical for cognitive function and neuroprotection .
- Gene Expression Modulation : The compound influences the expression of genes associated with inflammation and cancer progression by modulating transcription factors like NF-κB and c-Jun .
- Cell Migration Enhancement : this compound has been found to promote cell migration through the activation of specific signaling pathways at wound edges, suggesting its potential in wound healing applications .
Case Studies
Several case studies have reinforced the therapeutic potential of this compound:
- Cognitive Impairment Models : In a mouse model induced with cognitive deficits via scopolamine, this compound improved memory performance significantly by enhancing CREB phosphorylation and BDNF expression in the hippocampus .
- Chemotherapy-Induced Intestinal Damage : A study demonstrated that this compound could counteract intestinal damage caused by the chemotherapy drug 5-fluorouracil (5-FU). Mice treated with this compound showed restored intestinal integrity and reduced inflammation compared to those receiving only 5-FU .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMFCRXYXVFTA-FUAOEXFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939279 | |
Record name | 3-Oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17990-42-0 | |
Record name | Olean-12-en-28-oic acid, 3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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